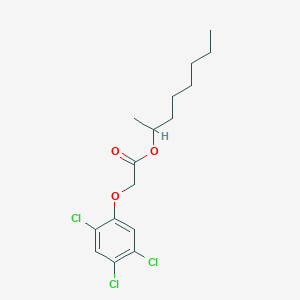
2,4,5-T-2-OCTYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-T-2-OCTYL ESTER is an organic compound with the molecular formula C16H21Cl3O3 and a molecular weight of 367.7 g/mol . This compound is characterized by the presence of an octan-2-yl group and a 2-(2,4,5-trichlorophenoxy)acetate moiety, making it a unique ester derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-T-2-OCTYL ESTER typically involves the esterification of 2-(2,4,5-trichlorophenoxy)acetic acid with octan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-T-2-OCTYL ESTER can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(2,4,5-trichlorophenoxy)acetic acid and octan-2-ol.
Oxidation: The octan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)acetic acid and octan-2-ol.
Oxidation: Octan-2-one or octanoic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,5-T-2-OCTYL ESTER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-(2,4,5-trichlorophenoxy)acetate moiety into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of certain agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4,5-T-2-OCTYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target system .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octyl acetate: Similar ester structure but lacks the trichlorophenoxy group.
Octan-2-yl palmitate: Similar octan-2-yl group but different acyl moiety.
2-Octanol: Alcohol precursor used in the synthesis of 2,4,5-T-2-OCTYL ESTER
Uniqueness
This compound is unique due to the presence of the 2-(2,4,5-trichlorophenoxy)acetate moiety, which imparts distinct chemical and biological properties. This makes it valuable in specific applications where these properties are desired .
Propriétés
Formule moléculaire |
C16H21Cl3O3 |
|---|---|
Poids moléculaire |
367.7 g/mol |
Nom IUPAC |
octan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C16H21Cl3O3/c1-3-4-5-6-7-11(2)22-16(20)10-21-15-9-13(18)12(17)8-14(15)19/h8-9,11H,3-7,10H2,1-2H3 |
Clé InChI |
LNNVYVOLCDEYEU-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canonique |
CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















